molecular formula C27H27NO6S B2959546 3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxy-1-(4-methoxybenzyl)quinolin-4(1H)-one CAS No. 899213-73-1

3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxy-1-(4-methoxybenzyl)quinolin-4(1H)-one

Cat. No. B2959546
CAS RN: 899213-73-1
M. Wt: 493.57
InChI Key: URMCPMPRXBRUQT-UHFFFAOYSA-N
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Description

3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxy-1-(4-methoxybenzyl)quinolin-4(1H)-one, also known as ESI-09, is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various diseases.

Scientific Research Applications

Quinoline Derivatives in Corrosion Inhibition

Quinoline and its derivatives have shown significant promise as anticorrosive materials. These compounds are effective against metallic corrosion due to their high electron density, which facilitates the formation of stable chelating complexes with metallic surfaces. Research highlights the potential of quinoline derivatives containing polar substituents, such as methoxy (-OMe), in forming highly stable complexes through coordination bonding, thus inhibiting corrosion effectively (Verma, Quraishi, & Ebenso, 2020).

Antioxidant Activity

Quinoline derivatives have also been investigated for their antioxidant properties. The structural features of quinolines, including methoxy groups, contribute to their ability to act as scavengers of free radicals, thus offering protection against oxidative stress. Studies on various antioxidant assays, such as the ABTS/PP decolorization assay, highlight the mechanisms through which quinoline derivatives exert their antioxidant effects, offering insights into their potential therapeutic applications (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Biomedical Applications

In the realm of medicinal chemistry, quinoline derivatives, particularly those incorporating sulfonamide groups, have demonstrated a wide range of pharmacological activities. The combination of quinoxaline and sulfonamide moieties has been shown to enhance the therapeutic potential of these compounds, exhibiting activities such as antibacterial, antifungal, anti-inflammatory, and anticancer effects. This suggests that the compound could serve as a lead structure for the development of new therapeutic agents with broad-spectrum biomedical applications (Irfan et al., 2021).

properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO6S/c1-5-18-8-12-21(13-9-18)35(30,31)26-17-28(16-19-6-10-20(32-2)11-7-19)23-15-25(34-4)24(33-3)14-22(23)27(26)29/h6-15,17H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMCPMPRXBRUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxy-1-(4-methoxybenzyl)quinolin-4(1H)-one

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